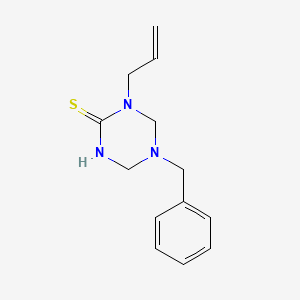
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group at the 2-position, a benzyl group at the 5-position, and a prop-2-en-1-yl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a thionating agent. For example, the reaction of benzylamine, allylamine, and carbon disulfide under basic conditions can lead to the formation of the desired triazinane-2-thione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding triazine derivative.
Substitution: The benzyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce triazine derivatives.
Scientific Research Applications
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The benzyl and prop-2-en-1-yl groups can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazine: Lacks the thione group, which can affect its reactivity and applications.
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-thiadiazine: Contains a thiadiazine ring instead of a triazinane ring, leading to different chemical properties.
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-oxadiazine:
Uniqueness
5-Benzyl-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
5-benzyl-1-prop-2-enyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H17N3S/c1-2-8-16-11-15(10-14-13(16)17)9-12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,14,17) |
InChI Key |
LLVYTVGXPMVAMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CN(CNC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















